1H and 13C NMR spectral data for 4-Hydroxynaphthalene-2-carboxaldehyde
1H and 13C NMR spectral data for 4-Hydroxynaphthalene-2-carboxaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Hydroxynaphthalene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Hydroxynaphthalene-2-carboxaldehyde, a key intermediate in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a detailed interpretation grounded in the fundamental principles of substituent effects, spin-spin coupling, and intramolecular interactions within the naphthalene framework. We will explore the causality behind the observed chemical shifts and coupling patterns, present standardized experimental protocols for data acquisition, and provide a framework for interpreting complex spectral features, ensuring both scientific accuracy and practical utility for researchers in the field.
Molecular Structure and Spectroscopic Context
4-Hydroxynaphthalene-2-carboxaldehyde (C₁₁H₈O₂) is a bifunctional naphthalene derivative whose structure is confirmed through the precise information revealed by ¹H and ¹³C NMR spectroscopy.[1] The electronic environment of each proton and carbon atom is unique, influenced by the interplay of an electron-donating hydroxyl (-OH) group and an electron-withdrawing aldehyde (-CHO) group. These substituent effects are the primary determinants of the chemical shifts observed in the NMR spectra.[2][3][4]
To facilitate a clear discussion, the standard IUPAC numbering for the naphthalene ring will be used throughout this guide.
Caption: IUPAC Numbering of 4-Hydroxynaphthalene-2-carboxaldehyde.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling.
Key Proton Environments and Expected Chemical Shifts
-
Aldehyde Proton (H-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O double bond.[5] It characteristically appears far downfield, typically in the range of δ 9.0-10.0 ppm, as a sharp singlet since it has no adjacent protons to couple with.[6]
-
Hydroxyl Proton (H-O): The chemical shift of phenolic protons can vary significantly (δ 4-12 ppm) depending on solvent, concentration, and temperature.[7][8] In 4-hydroxynaphthalene-2-carboxaldehyde, intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the adjacent aldehyde group is expected. This interaction significantly deshields the proton, shifting its resonance downfield, and reduces its rate of chemical exchange, often resulting in a sharper signal than typically seen for other hydroxyl protons.[9] The use of aprotic solvents like DMSO-d₆ is particularly effective for observing such protons with clearer coupling.[10]
-
Aromatic Protons (H-Ar): Protons on the naphthalene core resonate in the aromatic region (δ 6.5-8.5 ppm).[11] Their specific chemical shifts are modulated by the electronic effects of the -OH and -CHO substituents.
-
The hydroxyl group is an activating, ortho, para-director, increasing electron density at positions C1, C3, and C4a, which shields the attached protons (H1, H3).
-
The aldehyde group is a deactivating, meta-director, decreasing electron density, particularly at the ortho and para positions (C1, C3, C4a), which deshields the attached protons.
-
H1 & H3: These protons are on the substituted ring. H1 is ortho to the electron-withdrawing aldehyde, leading to a downfield shift. H3 is ortho to the electron-donating hydroxyl group, resulting in an upfield shift relative to other aromatic protons. Both are expected to appear as singlets due to the lack of adjacent protons for typical ortho-coupling.
-
H5, H6, H7, H8: These protons reside on the unsubstituted benzene ring. H8 and H5 often experience a downfield shift due to the anisotropic effect of the adjacent ring system (peri-effect).[12][13]
-
Tabulated ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 4-Hydroxynaphthalene-2-carboxaldehyde, based on established substituent effects and data from analogous structures. The analysis assumes a non-protic solvent like DMSO-d₆ to facilitate the observation of the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| CHO | ~9.8 | Singlet (s) | N/A | Highly deshielded by the anisotropic and inductive effects of the carbonyl group.[5] |
| OH | >10.0 (variable) | Singlet (s), potentially broad | N/A | Deshielded due to intramolecular H-bonding with the aldehyde carbonyl; sharpness depends on solvent and purity.[9] |
| H8 | ~8.2 | Doublet (d) | ~8.5 | Deshielded due to the peri-effect of the naphthalene ring system. |
| H1 | ~8.0 | Singlet (s) | N/A | Deshielded by the ortho electron-withdrawing aldehyde group. |
| H5 | ~7.8 | Doublet (d) | ~8.5 | Less deshielded than H8 but still downfield. |
| H6 | ~7.6 | Triplet (t) or ddd | ~7.5 | Exhibits coupling to both H5 and H7. |
| H7 | ~7.4 | Triplet (t) or ddd | ~7.5 | Exhibits coupling to both H6 and H8. |
| H3 | ~7.1 | Singlet (s) | N/A | Shielded by the ortho electron-donating hydroxyl group. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment and functional group type.
Key Carbon Environments and Expected Chemical Shifts
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield, typically in the range of δ 190-215 ppm.[5]
-
Aromatic Carbons (C-Ar): These resonate between δ 100-160 ppm.
-
C4 (C-OH): The carbon directly attached to the hydroxyl group is strongly deshielded by the electronegative oxygen atom and will appear at the downfield end of the aromatic region, around δ 155-160 ppm.
-
Quaternary Carbons (C4a, C8a): These carbons, which do not bear any protons, generally show weaker signals. Their chemical shifts are influenced by their position within the fused ring system.
-
Substituted Carbons (C2, C3, C1): The chemical shifts of these carbons are strongly influenced by the attached substituents. C2 (bearing the aldehyde) will be deshielded. C3 and C1, being ortho to the -OH and -CHO groups respectively, will have their shifts determined by the balance of shielding and deshielding effects.
-
Unsubstituted Ring Carbons (C5, C6, C7, C8): These carbons will show shifts typical for a naphthalene system, with minor influences from the substituents on the adjacent ring.
-
Tabulated ¹³C NMR Data
The following table presents the predicted ¹³C NMR chemical shifts. These assignments can be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| CHO | ~192 | Characteristic chemical shift for an aldehyde carbonyl carbon.[5] |
| C4 | ~158 | Deshielded by the directly attached electronegative oxygen of the hydroxyl group. |
| C8a | ~136 | Quaternary carbon in the fused ring system. |
| C2 | ~135 | Deshielded by the attached electron-withdrawing aldehyde group. |
| C7 | ~130 | Aromatic CH in the unsubstituted ring. |
| C5 | ~128 | Aromatic CH in the unsubstituted ring. |
| C8 | ~126 | Aromatic CH, influenced by peri-interactions. |
| C4a | ~125 | Quaternary carbon, shielded by the para hydroxyl group. |
| C6 | ~124 | Aromatic CH in the unsubstituted ring. |
| C1 | ~118 | Aromatic CH, deshielded by the ortho aldehyde. |
| C3 | ~110 | Aromatic CH, strongly shielded by the ortho hydroxyl group. |
Experimental Protocols for Spectral Acquisition
To ensure high-quality, reproducible data, a standardized experimental approach is essential. The following protocol outlines the key steps for acquiring ¹H and ¹³C NMR spectra of 4-Hydroxynaphthalene-2-carboxaldehyde.
Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is highly recommended as it is aprotic and effectively solubilizes the compound while minimizing the exchange rate of the hydroxyl proton, allowing for its observation.[10][14] CDCl₃ is an alternative, though the -OH peak may be broader or exchange with residual water.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for the crowded aromatic region.[9]
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR for Unambiguous Assignment (Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm which protons are adjacent (e.g., tracing the connectivity from H5 to H6 to H7 to H8).[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is invaluable for assigning quaternary carbons and confirming the overall structure. For instance, correlations from the aldehyde proton (H-CHO) to C1, C2, and C3 would be expected.[9]
-
Caption: Standardized workflow for NMR sample preparation and spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 4-Hydroxynaphthalene-2-carboxaldehyde are rich with structural information. A thorough analysis, guided by an understanding of fundamental principles such as substituent-induced chemical shifts, coupling patterns, and intramolecular interactions, allows for the complete and confident assignment of all proton and carbon signals. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group create a distinct and predictable pattern of shielding and deshielding across the naphthalene scaffold. By following robust experimental protocols, particularly the use of 2D correlation experiments, researchers can leverage NMR spectroscopy to its full potential for the definitive structural verification of this and related molecules, ensuring data integrity and advancing scientific discovery.
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